4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid
Description
Properties
IUPAC Name |
4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(19)11-4-6-13(7-5-11)20-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJFWPPINOKNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208140 | |
| Record name | 4-[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-66-6 | |
| Record name | 4-[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929975-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid typically involves the following steps :
Formation of Imidazo[1,2-a]pyridine Moiety: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-a]pyridine ring system.
Attachment of Sulfanyl Group: The imidazo[1,2-a]pyridine intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Coupling with Benzoic Acid: Finally, the sulfanyl-substituted imidazo[1,2-a]pyridine is coupled with a benzoic acid derivative under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid can undergo various chemical reactions, including :
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the imidazo[1,2-a]pyridine ring or the benzoic acid moiety.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways . The imidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, modulating their activity. The sulfanyl group can also participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
The compound 4-[(4-Imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide () shares structural similarities with 4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid but differs in key substituents and functional groups:
Functional Implications
- Bioactivity : The sulfonamide group in the comparator compound () is a common pharmacophore in drugs targeting enzymes like carbonic anhydrases or kinases. In contrast, the carboxylic acid group in the target compound may facilitate interactions with metal ions or polar binding pockets.
- Solubility : The sulfonamide and pyrimidine groups in the comparator likely enhance aqueous solubility compared to the sulfanyl-benzoic acid derivative, which may exhibit pH-dependent solubility due to the carboxylic acid.
- Synthetic Accessibility : The pyrimidine linkage in the comparator requires multi-step synthesis, whereas the sulfanyl-benzoic acid structure might be synthesized via simpler thioether formation.
Research Findings
For example, imidazo[1,2-a]pyridine derivatives are frequently explored as ATP-competitive kinase inhibitors due to their planar aromatic systems.
Biological Activity
The compound 4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid represents a significant class of heterocyclic compounds known for their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, drawing from various scientific studies and literature.
Chemical Structure
The compound is characterized by an imidazo[1,2-a]pyridine moiety linked to a benzoic acid structure through a sulfanyl group. This unique configuration contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial properties. A study highlighted the effectiveness of these compounds against various bacterial strains, suggesting that the sulfanyl group enhances their activity by improving solubility and bioavailability .
| Compound | Activity (μM) | Reference |
|---|---|---|
| 4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid | 10-20 | |
| Imidazo[1,2-a]pyridine analogs | 15-25 |
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer potential. Notably, compounds similar to 4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Case Study:
A study involving the treatment of human breast cancer cells with imidazo[1,2-a]pyridine derivatives demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 μM. The mechanism was attributed to the induction of oxidative stress and modulation of apoptotic pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been documented. In vivo studies showed that these compounds could significantly reduce inflammation markers in animal models of arthritis and colitis .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely related to their chemical structure. Modifications on the nitrogen atoms and the introduction of various substituents on the benzoic acid part can enhance or diminish their biological effects.
Key Findings:
- Substituents at the 4-position on the benzoic acid enhance anti-inflammatory activity.
- The presence of electron-withdrawing groups increases antimicrobial potency.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of 4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid with various biological targets. These studies suggest strong binding affinities with enzymes involved in cancer progression and inflammation pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Core Imidazo[1,2-a]pyridine Formation : Condensation of 2-aminoimidazole derivatives with α,β-unsaturated carbonyl compounds (e.g., diketones or aldehydes) under reflux in ethanol or acetonitrile .
Sulfanyl Linkage Introduction : Thioether formation via nucleophilic substitution between the imidazo[1,2-a]pyridin-2-ylmethyl halide and a thiol-containing benzoic acid precursor. Catalysts like silica sulfuric acid (SSA) or sulfonic acid-functionalized magnetic nanoparticles enhance reaction efficiency .
- Key Variables :
- Temperature : Higher temperatures (80–100°C) improve cyclization but may degrade sensitive intermediates.
- Catalyst : SSA increases yield by 15–20% compared to traditional acid catalysts .
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the final product.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry of the imidazo[1,2-a]pyridine ring and sulfanyl linkage. Aromatic protons appear as distinct doublets (δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities.
- X-ray Crystallography : Resolves crystal packing and bond angles. For example, imidazo[1,2-a]pyridine derivatives exhibit planar geometry with dihedral angles <5° between fused rings .
- Infrared Spectroscopy (IR) : Confirms carboxylic acid (-COOH, ~1700 cm) and thioether (-S-, ~650 cm) functional groups.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) :
Geometry Optimization : Use Gaussian 09 or ORCA with B3LYP/6-311+G(d,p) basis sets to model ground-state structures. Compare optimized bond lengths/angles with crystallographic data .
Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess redox stability. Imidazo[1,2-a]pyridine derivatives typically exhibit gaps of 4.5–5.0 eV, suggesting moderate reactivity .
Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites. The sulfanyl group often shows high electron density, favoring S-alkylation reactions .
- Validation : Correlate computed UV-Vis spectra with experimental data (λmax ~300 nm) to refine computational parameters.
Q. How should researchers address contradictory pharmacological data (e.g., varying IC values) across studies?
- Methodological Answer :
- Assay Standardization :
Cell Lines : Use consistent models (e.g., HEK293 vs. HeLa) to minimize variability in receptor expression .
Solubility Controls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers.
- Structural Analog Analysis : Compare substituent effects. For example, replacing the benzoic acid moiety with a sulfonamide group (as in related imidazo[1,2-a]pyrimidines) can alter binding affinity by 10–100× .
- Data Normalization : Express IC values relative to a positive control (e.g., doxorubicin for cytotoxicity assays).
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Derivatization :
Ester Prodrugs : Convert the carboxylic acid to a methyl ester to enhance membrane permeability. Hydrolyze enzymatically in vivo .
Salt Formation : Use sodium or potassium salts to improve aqueous solubility (e.g., 20–30 mg/mL in PBS at pH 7.4).
- Formulation : Encapsulate in liposomes (70–100 nm diameter) or PEGylated nanoparticles to prolong circulation half-life.
- Pharmacokinetic Profiling : Monitor plasma concentration-time curves using LC-MS/MS. Target a t >4 hours for sustained efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
